5-Hydroxy-3-methoxycinnamic acid
Overview
Description
5-Hydroxy-3-methoxycinnamic acid, also known as ferulic acid, is a phenolic compound widely found in plant cell walls. It is a derivative of cinnamic acid and is known for its potent antioxidant properties. This compound is prevalent in cereals, vegetables, fruits, and certain Chinese herbal medicines .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Hydroxy-3-methoxycinnamic acid can be synthesized through various methods. One common synthetic route involves the reaction of cinnamaldehyde with methanol, followed by oxidation . Another method includes the biosynthesis using metabolically engineered Escherichia coli, where genes encoding specific enzymes are introduced to produce the compound from L-tyrosine .
Industrial Production Methods: Industrial production often involves the extraction of this compound from plant materials rich in this compound, such as wheat and rice bran. The extraction process typically includes alkaline hydrolysis or esterase treatment .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-3-methoxycinnamic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This reaction can be carried out using reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used to reduce the compound.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Produces quinones or carboxylic acids.
Reduction: Yields alcohols or alkanes.
Substitution: Results in halogenated derivatives.
Scientific Research Applications
5-Hydroxy-3-methoxycinnamic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in plant metabolism and defense mechanisms.
Medicine: Known for its antioxidant, anti-inflammatory, and anticancer properties.
Industry: Utilized in food preservation, cosmetics, and as a natural antioxidant in livestock and poultry feed.
Mechanism of Action
The primary mechanism of action of 5-Hydroxy-3-methoxycinnamic acid is its ability to form a resonant-stable phenoxy radical, which explains its potent antioxidant potential. It interacts with reactive oxygen species (ROS) and neutralizes them, thereby preventing oxidative damage. This compound also modulates various signaling pathways involved in inflammation and cancer .
Comparison with Similar Compounds
Caffeic Acid: Another hydroxycinnamic acid with similar antioxidant properties.
p-Coumaric Acid: Shares structural similarities and is also found in plant cell walls.
Sinapic Acid: Known for its antioxidant and anti-inflammatory effects.
Uniqueness: 5-Hydroxy-3-methoxycinnamic acid stands out due to its higher abundance in nature and its extensive use in various industries. Its potent antioxidant properties and ability to form stable radicals make it particularly valuable in medical and cosmetic applications .
Properties
IUPAC Name |
(E)-3-(3-hydroxy-5-methoxyphenyl)prop-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-14-9-5-7(2-3-10(12)13)4-8(11)6-9/h2-6,11H,1H3,(H,12,13)/b3-2+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPCHIRIDPAYAQ-NSCUHMNNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)O)C=CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)O)/C=C/C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6997-33-7 | |
Record name | 3-Hydroxy-5-methoxycinnamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006997337 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-HYDROXY-5-METHOXYCINNAMIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DT7RDP8NGH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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